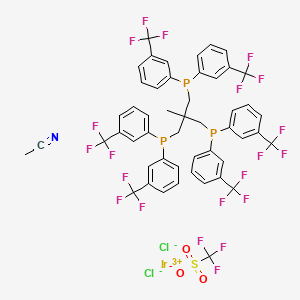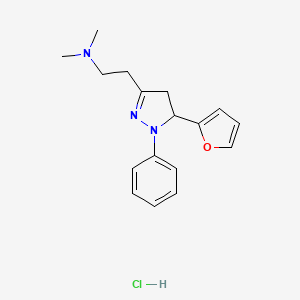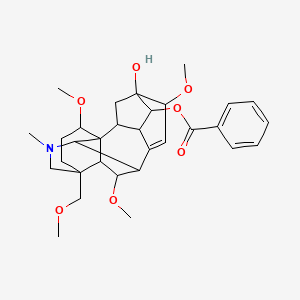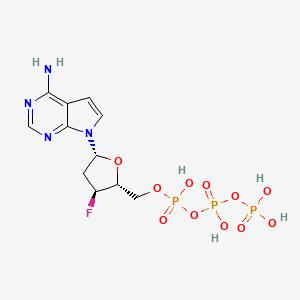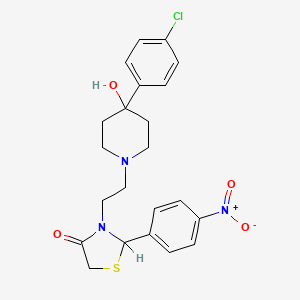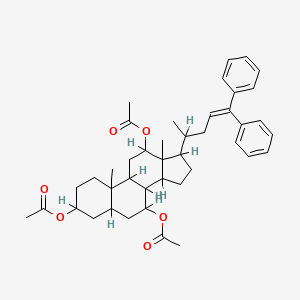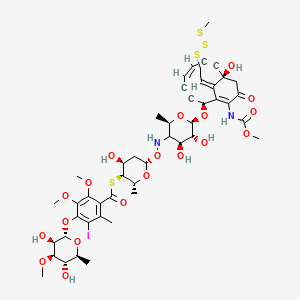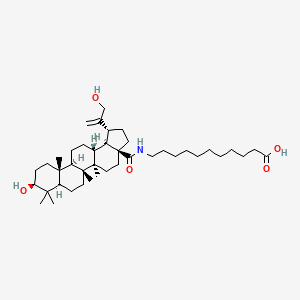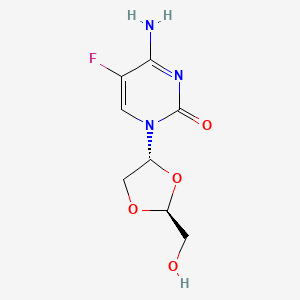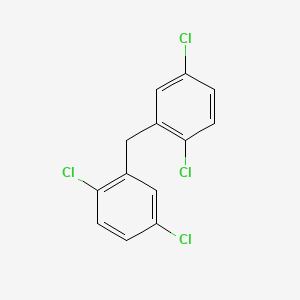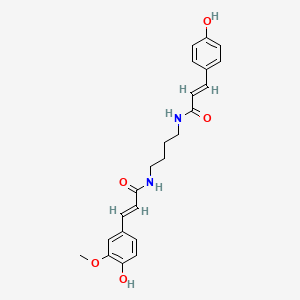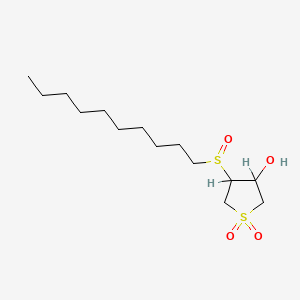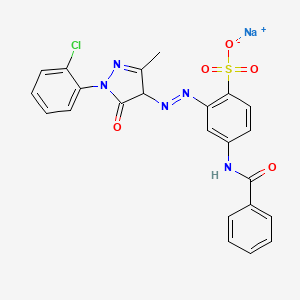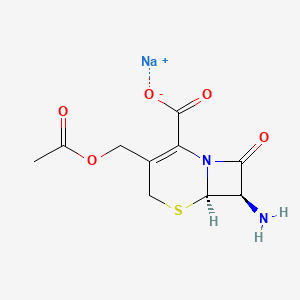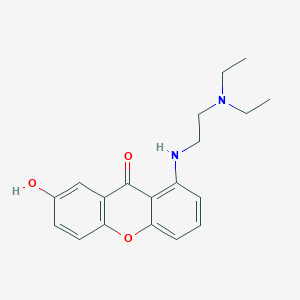
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is a chemical compound that belongs to the xanthene family. This compound is known for its vibrant fluorescence properties, making it useful in various scientific and industrial applications. Its structure consists of a xanthene core with a diethylaminoethylamino group and a hydroxyl group, which contribute to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one typically involves the condensation of 7-hydroxy-9H-xanthen-9-one with 2-(diethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
7-hydroxy-9H-xanthen-9-one+2-(diethylamino)ethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered fluorescence properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
科学研究应用
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques such as fluorescence spectroscopy and chromatography.
Biology: Employed as a fluorescent marker in cell imaging and molecular biology studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors.
作用机制
The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, which is detected and measured in various applications. The molecular targets and pathways involved in its fluorescence properties include the interaction of the xanthene core with light and the influence of the diethylaminoethylamino and hydroxyl groups on the electronic structure of the molecule.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescence properties but different functional groups.
Rhodamine: A related compound with a similar xanthene core but different substituents, leading to variations in fluorescence characteristics.
Eosin: A xanthene dye with bromine atoms, used in histology and as a biological stain.
Uniqueness
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is unique due to its specific combination of functional groups, which confer distinct fluorescence properties and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions also allows for the synthesis of numerous derivatives with tailored properties for specific uses.
属性
CAS 编号 |
86456-17-9 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethylamino]-7-hydroxyxanthen-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)11-10-20-15-6-5-7-17-18(15)19(23)14-12-13(22)8-9-16(14)24-17/h5-9,12,20,22H,3-4,10-11H2,1-2H3 |
InChI 键 |
DYWVMMQYZPFLFF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


